PROTAC IRAK4 degrader-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC IRAK4 degrader-8 is a proteolysis targeting chimera (PROTAC) designed to target and degrade interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has shown significant potential in treating autoimmune diseases and inflammatory conditions by selectively degrading IRAK4, a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-8 involves the conjugation of a ligand that binds to IRAK4 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the individual components (IRAK4 ligand, E3 ligase ligand, and linker) followed by their conjugation under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC IRAK4 degrader-8 primarily undergoes substitution reactions during its synthesis. The compound is designed to facilitate the ubiquitination and subsequent proteasomal degradation of IRAK4.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and linker .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated IRAK4, which is subsequently degraded by the proteasome. This degradation effectively reduces the levels of IRAK4 in the cell, thereby attenuating the inflammatory response .
Applications De Recherche Scientifique
PROTAC IRAK4 degrader-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the degradation of specific proteins and the effects of protein knockdown on cellular processes.
Mécanisme D'action
PROTAC IRAK4 degrader-8 exerts its effects by recruiting an E3 ubiquitin ligase to IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4. This degradation disrupts the TLR and IL-1R signaling pathways, reducing the production of pro-inflammatory cytokines and chemokines . The molecular targets involved include IRAK4, E3 ubiquitin ligase, and the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
IRAK4-IN-24: A potent IRAK4 inhibitor used in research on inflammatory and autoimmune disorders.
IRAK4-IN-27: Demonstrates high potency and selectivity in inhibiting IRAK4, used in diffuse large B-cell lymphoma research.
Uniqueness
PROTAC IRAK4 degrader-8 is unique due to its high selectivity and potency in degrading IRAK4, leading to superior anti-inflammatory effects compared to small molecule inhibitors. Its ability to induce the degradation of IRAK4 rather than merely inhibiting its activity provides a more effective approach to attenuating inflammatory responses .
Propriétés
Formule moléculaire |
C43H50ClF2N11O5 |
---|---|
Poids moléculaire |
874.4 g/mol |
Nom IUPAC |
N-[1-[4-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]methyl]cyclohexyl]-3-(difluoromethyl)pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C43H50ClF2N11O5/c44-32-6-3-27(19-34(32)54-13-8-36(58)50-42(54)61)41(60)53-17-11-43(12-18-53)9-15-52(16-10-43)22-26-1-4-28(5-2-26)57-24-33(37(51-57)38(45)46)48-40(59)31-21-47-56-14-7-35(49-39(31)56)55-23-30-20-29(55)25-62-30/h3,6-7,14,19,21,24,26,28-30,38H,1-2,4-5,8-13,15-18,20,22-23,25H2,(H,48,59)(H,50,58,61)/t26?,28?,29-,30-/m1/s1 |
Clé InChI |
RGQCBKDSLKTVFN-URTKFSOYSA-N |
SMILES isomérique |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |
SMILES canonique |
C1CC(CCC1CN2CCC3(CC2)CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)N5CCC(=O)NC5=O)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.